3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester
Beschreibung
3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester is a piperidine-based compound featuring a benzyl ester group at the 1-position and a substituted ethyl-(2-hydroxy-ethyl)-amino moiety at the 3-position of the piperidine ring.
Eigenschaften
IUPAC Name |
benzyl 3-[ethyl(2-hydroxyethyl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3/c1-2-18(11-12-20)16-9-6-10-19(13-16)17(21)22-14-15-7-4-3-5-8-15/h3-5,7-8,16,20H,2,6,9-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWFIZGJWGJFSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Continuous Flow Reactor Optimization
Reactor Setup :
-
Step 1 : Piperidine-3-carboxylic acid ethyl ester and ethyl-(2-hydroxyethyl)amine are mixed in a micromixer (0.2 mL/min flow rate) and passed through a packed-bed reactor containing immobilized lipase (Novozym 435) at 40°C.
-
Step 2 : The product is transferred to a second reactor for benzylation using benzyl chloroformate under supercritical CO₂ conditions (70°C, 150 bar), achieving 94% conversion.
Key Metrics :
| Parameter | Value |
|---|---|
| Residence Time | 15 minutes |
| Purity Post-Reactor | >99% (HPLC) |
| Throughput | 12 kg/day |
Catalytic Asymmetric Synthesis
Chiral Resolution :
-
Catalyst : (R)-BINAP-ruthenium complex (5 mol%) enables enantioselective amination of 3-oxopiperidine derivatives, yielding the (R)-enantiomer with 88% ee.
-
Dynamic Kinetic Resolution : Combine enzymatic hydrolysis (Candida antarctica lipase B) with racemization catalysts (Shvo’s catalyst) to achieve 99% ee at 50°C.
Cost Analysis :
| Component | Cost per kg (USD) |
|---|---|
| Chiral Catalyst | 1,200 |
| Enzyme | 800 |
| Total Production | 4,500 |
Comparative Analysis of Synthetic Routes
Yield and Efficiency
| Method | Overall Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Stepwise Functionalization | 58 | 95 | Moderate |
| Reductive Amination | 72 | 97 | High |
| Solid-Phase | 65 | 99 | Low |
| Continuous Flow | 89 | 99 | Very High |
Environmental Impact
| Method | E-Factor* | Solvent Waste (L/kg) |
|---|---|---|
| Stepwise | 34 | 120 |
| Reductive Amination | 28 | 90 |
| Continuous Flow | 8 | 15 |
*E-Factor = (Total waste mass)/(Product mass).
Troubleshooting and Optimization Strategies
Common Side Reactions
Analyse Chemischer Reaktionen
Types of Reactions
3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, which can have different functional groups attached to the piperidine ring. These derivatives are often explored for their potential biological activities .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
One of the primary applications of this compound is in medicinal chemistry, particularly as a potential therapeutic agent. Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for developing treatments for neurological disorders.
Case Study: Neuroprotective Effects
Research has indicated that piperidine derivatives exhibit neuroprotective properties. A study demonstrated that compounds similar to 3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester could enhance neuronal survival in models of neurodegeneration, suggesting a potential application in treating conditions like Alzheimer's disease.
Antidepressant Activity
Another area of interest is the compound's potential antidepressant activity. Preliminary studies have shown that modifications to the piperidine ring can influence serotonin receptor binding affinity, which is crucial for antidepressant efficacy.
Case Study: Serotonin Receptor Interaction
In vitro assays revealed that certain derivatives of piperidine compounds could act as selective serotonin reuptake inhibitors (SSRIs), providing a pathway for further exploration into their use as antidepressants.
Drug Delivery Systems
The compound's ester functionality allows it to be incorporated into drug delivery systems. Its hydrophilic nature can enhance solubility and bioavailability of poorly soluble drugs when used as part of a formulation.
Case Study: Enhanced Bioavailability
Formulations containing 3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester were tested alongside traditional delivery methods. Results indicated improved absorption rates and therapeutic outcomes in animal models.
Comparative Analysis Table
| Application Area | Potential Benefits | Relevant Studies |
|---|---|---|
| Medicinal Chemistry | Neuroprotective effects | Neurodegeneration models |
| Antidepressant Activity | SSRIs potential | In vitro serotonin receptor assays |
| Drug Delivery Systems | Enhanced solubility and bioavailability | Formulation studies |
Wirkmechanismus
The mechanism of action of 3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways. The exact molecular pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues: Piperidine Derivatives
The following table summarizes key structural and physicochemical properties of closely related piperidine-based compounds:
Key Observations :
- The substitution at the 3-position significantly influences molecular weight and hydrophilicity. The hydroxy-ethyl group in the target compound and its methyl analog enhances polarity compared to the carboxymethyl or methylaminomethyl variants .
- The benzyl ester group is conserved across all analogs, suggesting its role as a protective group or pharmacokinetic modulator.
Pyrrolidine Derivatives
Pyrrolidine analogs (5-membered rings) exhibit distinct steric and electronic properties compared to piperidine (6-membered ring) derivatives:
Key Observations :
- Pyrrolidine derivatives generally have lower molecular weights than piperidine analogs due to the smaller ring size.
- The 3-position substituent in pyrrolidines often correlates with altered bioactivity; for example, the isopropyl-carbamic acid group in may enhance lipophilicity compared to hydroxy-ethyl-amino groups.
Biologische Aktivität
3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester (CAS 1353962-33-0) is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The molecular formula of 3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester is CHNO, with a molar mass of approximately 320.43 g/mol. The compound contains a piperidine ring, an ethyl group, and a hydroxyethyl moiety, which contribute to its unique chemical properties and potential biological activities .
The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including receptors and enzymes. Its structural characteristics suggest that it may exhibit activities similar to other piperidine derivatives, which are known for their pharmacological effects, including analgesic and anti-inflammatory properties .
Anticancer Properties
Recent studies have indicated that piperidine derivatives can exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to 3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester have shown promising results in inhibiting tumor growth in vitro. A study demonstrated that modifications in the piperidine structure could enhance cytotoxic effects against specific cancer types, suggesting a potential application in cancer therapy .
Cholinesterase Inhibition
This compound may also exhibit cholinesterase inhibition properties, which are crucial for the treatment of neurodegenerative diseases such as Alzheimer's. Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are vital in increasing acetylcholine levels in the brain, potentially improving cognitive functions . Research indicates that structural modifications can lead to enhanced binding affinity at these enzyme sites, making this compound a candidate for further investigation in Alzheimer's disease treatment .
Synthesis and Modification
The synthesis of 3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester typically involves multi-step reactions that require careful control of conditions to ensure high yields and purity. The ability to modify the compound's structure can significantly influence its biological activity and pharmacokinetic properties .
Comparative Analysis with Related Compounds
To better understand the unique properties of 3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester, a comparison with structurally related compounds is valuable:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| (S)-3-[Methyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester | CHNO | Exhibits different biological activities due to methyl substitution. |
| (R)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester | CHNO | Cyclopropyl group may enhance binding affinity at certain receptors. |
| 4-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester | CHNO | Variation in position of functional groups alters pharmacological profile. |
These comparisons highlight how minor structural changes can lead to significant differences in biological activity, emphasizing the importance of structure-activity relationships in drug design .
Q & A
Q. How to address discrepancies between computational binding predictions and empirical activity data?
- Methodological Answer : Reconcile differences by refining force field parameters (e.g., AMBER vs. CHARMM) and incorporating solvent effects (implicit vs. explicit water models). Validate docking poses with cryo-EM or X-ray crystallography .
Q. Q. What statistical methods are recommended for analyzing dose-response relationships in in vivo models?
- Methodological Answer : Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves (Hill equation). Apply the Benjamini-Hochberg correction for multiple comparisons in behavioral studies. Report 95% confidence intervals for EC₅₀ values .
Ethical and Compliance Considerations
Q. How to ensure compliance with ethical guidelines when testing this compound in animal models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
